

Application Notes and Protocols for Dyeing Polyester Fibers with Disperse Blue 102

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Compound of Interest		
Compound Name:	Disperse blue 102	
Cat. No.:	B083065	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 102, a single azo class dye, is utilized in the coloration of hydrophobic fibers, most notably polyester.[1] Its application is prevalent in the textile industry for achieving a redlight blue to dark blue shade.[1][2] Understanding the appropriate application protocols and performance characteristics of this dye is crucial for reproducible and high-quality results in a research and development setting. These notes provide detailed methodologies for the application of **Disperse Blue 102** to polyester fibers, along with its key properties and expected performance data.

Dye Properties

Value	Reference
Disperse Blue 102	[1]
12222-97-8	[1]
C15H19N5O4S	[1]
365.41 g/mol	[1]
Dark blue uniform powder	[1]
Monoazo	[1]
	Disperse Blue 102 12222-97-8 C15H19N5O4S 365.41 g/mol Dark blue uniform powder



Quantitative Performance Data

The following tables summarize the fastness properties of **Disperse Blue 102**. It is important to note that the specific data provided is for dyeing on vinegar fiber, which can be considered indicative for polyester. Actual fastness on polyester may vary depending on the dyeing process and substrate characteristics.

Table 1: Color Fastness Properties of **Disperse Blue 102** on Vinegar Fiber

Fastness Property	ISO Rating	AATCC Rating
Light Fastness	5	4-5
Washing Fastness (Fading)	4-5	4
Washing Fastness (Staining)	4-5	4
Perspiration Fastness (Fading)	3-4	3-4
Perspiration Fastness (Staining)	4-5	4
Ironing Fastness	4-5	3-4

Data sourced from World Dye Variety and LookChem.[1][3]

Experimental Protocols

Two primary methods for dyeing polyester with disperse dyes are the High-Temperature, High-Pressure (HTHP) exhaust method and the continuous Thermosol process.

Protocol 1: High-Temperature, High-Pressure (HTHP) Exhaust Dyeing

This method is suitable for batch dyeing of polyester in fabric or yarn form.

Materials and Reagents:

Polyester substrate



- Disperse Blue 102
- Dispersing agent
- Acetic acid (to adjust pH)
- Sodium hydrosulfite
- Sodium hydroxide
- Deionized water

Equipment:

- High-temperature, high-pressure laboratory dyeing machine
- · Beakers and graduated cylinders
- pH meter
- Heating and stirring apparatus

Procedure:

- Fabric Preparation: Scour the polyester fabric to remove any oils, sizes, or impurities that could interfere with dyeing. A recommended scouring solution is an alkaline bath with a detergent and soda ash.
- Dye Bath Preparation:
 - Prepare a paste of the required amount of **Disperse Blue 102** with a small amount of dispersing agent.
 - Add this paste to the dye bath containing deionized water.
 - Add a dispersing agent to the dye bath to ensure the dye remains finely dispersed.
 - Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[4]



- · Dyeing Cycle:
 - Place the polyester substrate in the dye bath at approximately 60°C.
 - Hold for 15 minutes at this temperature.
 - Gradually raise the temperature of the dye bath to 130°C over 30-40 minutes.
 - Maintain the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation.
 - Slowly cool the dye bath to 80°C before draining.
- After-treatment (Reduction Clearing):
 - Prepare a solution containing 1-2 g/L sodium hydrosulfite and 1-2 g/L sodium hydroxide.
 - Treat the dyed fabric in this solution at 70-80°C for 15 minutes to remove any unfixed surface dye.
 - Rinse the fabric thoroughly with hot and then cold water.
 - Neutralize with a weak solution of acetic acid if necessary.
 - Dry the fabric.

Protocol 2: Thermosol Dyeing

This is a continuous method suitable for dyeing large quantities of fabric.

Materials and Reagents:

- Polyester fabric
- Disperse Blue 102
- Migration inhibitor (optional)
- Thickener



- · Acetic acid or a suitable buffer
- Deionized water
- Washing agents

Equipment:

- · Padding mangle
- Dryer (preferably infrared)
- Thermofixation unit (Thermosol oven)
- · Washing and rinsing range

Procedure:

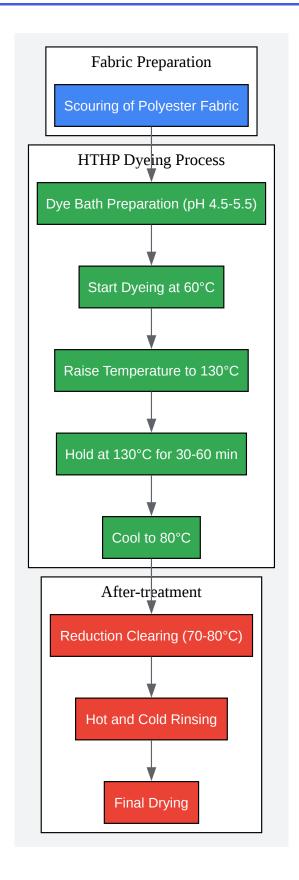
- · Padding:
 - Prepare the padding liquor containing a dispersion of **Disperse Blue 102**, a migration inhibitor, and a thickener.
 - Pad the polyester fabric through this liquor to ensure even application of the dye.
- Drying:
 - Dry the padded fabric, typically at a temperature around 100°C. Infrared drying is often preferred as it can reduce dye migration.
- Thermofixation:
 - Pass the dried fabric through a Thermosol unit at a high temperature, typically between 190-220°C, for 60-90 seconds.[3] This high temperature causes the dye to sublime and diffuse into the polyester fibers.
- After-treatment:

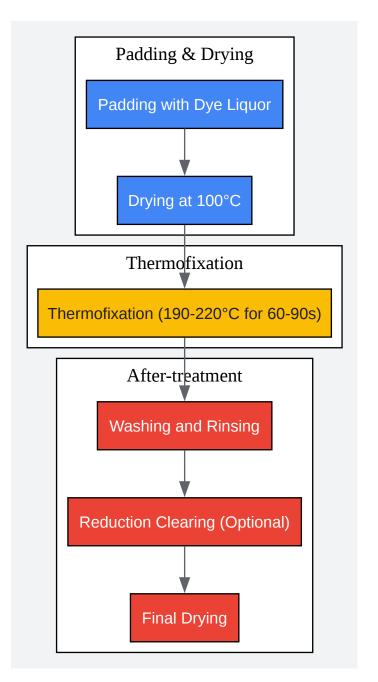


- Wash the fabric to remove any unfixed dye and auxiliary chemicals. This usually involves
 a series of hot and cold rinses, and may include a reduction clearing step as described in
 the HTHP protocol to improve fastness.
- o Dry the final fabric.

Visualizations







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